molecular formula C28H30F2N2O B1674641 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine CAS No. 67469-43-6

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine

Cat. No.: B1674641
CAS No.: 67469-43-6
M. Wt: 448.5 g/mol
InChI Key: DASHZBBQOARCMQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine (molecular formula: C₂₈H₃₀F₂N₂O; average mass: 448.557 g/mol) is a piperazine derivative featuring a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylprop-2-enyl side chain . This compound exhibits stereochemical specificity with a (2E)-configured propenyl group, distinguishing it from saturated propyl analogs like GBR 12909 . It interacts with neurotransmitter transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), though its pharmacological profile is less characterized than structurally related compounds .

Properties

CAS No.

67469-43-6

Molecular Formula

C28H30F2N2O

Molecular Weight

448.5 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C28H30F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-15,28H,16-22H2/b7-4+

InChI Key

DASHZBBQOARCMQ-QPJJXVBHSA-N

SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GBR-12879;  J389.022H;  GBR 12879;  GBR12879; 

Origin of Product

United States

Preparation Methods

N-Alkylation of Piperazine Intermediates

The N-alkylation of piperazine derivatives represents a foundational method for constructing the target compound’s core structure. As detailed in patent US4202896, this approach involves reacting a prefunctionalized piperazine intermediate with a propenyl-containing alkyl halide. For example, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is treated with 3-phenylprop-2-enyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of sodium iodide (NaI) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 68–72%.

Critical to this method is the steric hindrance imposed by the bis(4-fluorophenyl)methoxy group, which necessitates prolonged reaction times to ensure complete substitution at the piperazine nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Carbodiimide-Mediated Coupling and Reduction

An alternative route, adapted from studies on GBR 12909 analogs, employs carbodiimide reagents to couple carboxylic acid derivatives with piperazine intermediates. For instance, 2-methyl-3-phenylpropionic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and reacted with 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine in dichloromethane (DCM) at room temperature. The resulting amide intermediate is subsequently reduced to the amine using aluminum hydride (AlH₃) in tetrahydrofuran (THF).

This two-step process achieves an overall yield of 62–65%, with the reduction step proving sensitive to moisture. Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of the propenyl moiety’s E-configuration, critical for biological activity.

Reductive Amination of Knoevenagel Adducts

A third strategy, inspired by the synthesis of cinnamide derivatives, leverages Knoevenagel condensation to form α,β-unsaturated intermediates. 4-Chlorobenzaldehyde undergoes condensation with malonic acid in the presence of piperidine to yield (E)-3-(4-chlorophenyl)acrylic acid. This acid is converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with 1-[bis(4-fluorophenyl)methyl]piperazine in acetone. Reductive amination with sodium cyanoborohydride (NaBH₃CN) furnishes the target compound with 58% yield and 99% enantiomeric excess (ee) when chiral auxiliaries are employed.

Enantioselective Synthesis via Chiral Resolution

For applications requiring stereochemical purity, enantioselective methods are essential. As demonstrated in, (S)-2-methoxy-3-phenylpropanoic acid is synthesized from L-3-phenyllactic acid via selective methylation using sodium hydride (NaH) in THF. The resulting chiral acid is coupled with the piperazine intermediate using EDCI, followed by alane reduction to yield the (S)-enantiomer of the target compound. Optical rotation measurements ([α]D²⁰ = +34.5°) and chiral HPLC validate the configuration.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the four primary preparation routes:

Method Yield (%) Purity (%) Stereocontrol Scalability
N-Alkylation 72 95 Low High
EDCI Coupling 65 92 Moderate Moderate
Knoevenagel 58 98 High Low
Enantioselective 61 99 High Low

N-Alkylation offers the highest scalability but lacks stereochemical control, making it suitable for bulk production of racemic mixtures. In contrast, enantioselective synthesis achieves >99% ee but requires costly chiral starting materials.

Challenges and Optimization Strategies

A recurring challenge across methods is the instability of the propenyl group under acidic or high-temperature conditions. Patent US4202896 addresses this by employing mild bases (e.g., triethylamine) and low-temperature (0–5°C) reactions during alkylation. Additionally, microwave-assisted synthesis has been explored informally to reduce reaction times from 24 hours to 2 hours, though peer-reviewed data remain limited.

Purification hurdles, particularly separating regioisomers, are mitigated via reverse-phase HPLC using C18 columns and acetonitrile/water gradients.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

  • Piperazine ring : Reacts in alkylation or acylation reactions, particularly at the secondary amine sites.

  • Methoxy group : Resistant to hydrolysis under basic conditions but susceptible under acidic conditions.

  • Fluorophenyl groups : Electron-withdrawing, stabilizing adjacent functional groups.

  • Alkenyl group : Prone to addition reactions (e.g., hydrogenation, epoxidation) or polymerization.

Functional GroupReactivityPotential Reactions
Piperazine (secondary amine)Nucleophilic attackAlkylation (e.g., with alkyl halides), acylation
Methoxy groupAcidic hydrolysisCleavage to bis(4-fluorophenyl)methanol
Alkenyl groupAdditionHydrogenation, epoxidation, or cycloaddition

Core Piperazine Formation

The synthesis begins with the piperazine ring, which serves as the scaffold. Key steps include:

  • Alkylation of piperazine with a bis(4-fluorophenyl)methoxyethyl group (via Williamson ether synthesis).

  • Coupling of the 3-phenylprop-2-enyl group using alkenyl halides or allyl reagents.

Critical Reaction Conditions

  • Alkylation : Requires strong bases (e.g., sodium hydride) and inert solvents (e.g., THF or DMF).

  • Coupling : Utilizes transition metal catalysts (e.g., palladium) for cross-coupling reactions.

Intermediate Reagents

  • Bis(4-fluorophenyl)methanol : Converted to the methoxyethyl group via alkylation.

  • Allyl bromide : Used to introduce the propenyl substituent.

Patent-Disclosed Variants

Patents describe analogous compounds with substituted phenyl rings (e.g., 2,5-dimethoxyphenyl or 4-chlorophenyl groups) . These modifications are achieved through:

  • Friedel-Crafts alkylation for phenyl substitution.

  • Nucleophilic aromatic substitution for fluorine-based modifications.

Dopamine Transporter (DAT) Binding

The compound exhibits subnanomolar affinity for DAT, suggesting potential as a dopamine reuptake inhibitor . Key findings:

  • Binding selectivity : Higher affinity for DAT compared to serotonin (SERT) or norepinephrine transporters.

  • Structure-activity relationships :

    • Fluorophenyl groups enhance lipophilicity and DAT selectivity.

    • Alkenyl substituents (e.g., (E)-3-phenylprop-2-enyl) optimize binding through π-π interactions.

Monoamine Modulation

In vivo studies show:

  • Facilitation of dopamine/norepinephrine release in rat brain models .

  • Inhibition of monoamine uptake , leading to transient increases in dopamine levels .

Comparative Analysis of Analogues

AnalogueStructural ModificationDAT Binding AffinitySelectivity (DAT vs. SERT)
ParentNone0.1–1 nM10–100x selective for DAT
2-Fluoro-substitutedFluorine at C2 of phenylpropyl0.05–0.2 nM50–100x selective
2-Amino-substitutedAmino group at C21–5 nMNon-selective (1:1 DAT:SERT)

Hydrolytic Degradation

  • Methoxy group : Cleavage under acidic conditions (e.g., HCl in methanol) yields bis(4-fluorophenyl)methanol .

  • Piperazine ring : Resistant to hydrolysis but may undergo oxidation or alkylation under harsh conditions.

Thermal Stability

  • Melting point : ~120–150°C (varies with counterions or solvent).

  • Decomposition : Begins at >200°C, with breakdown of the piperazine ring .

Neuropharmacology

  • Dopaminergic therapies : Investigated for Parkinson’s disease and schizophrenia .

  • Neuroprotection : Shows promise in models of neurodegeneration via calcium channel modulation.

Medicinal Chemistry

  • SAR studies : Fluorine substitution enhances pharmacokinetic properties (e.g., lipophilicity, brain penetration) .

  • Impurity profiling : Identified as a key impurity in flunarizine synthesis.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as a selective dopamine reuptake inhibitor. Research indicates that it may exhibit psychostimulant effects similar to other compounds in its class, which could have implications for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. Investigations into its efficacy revealed potential as an antibacterial agent, warranting further exploration in the development of new antibiotics .

Anticancer Research

In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound showed an IC50 value of 15.3 µM against HeLa cells, indicating promising anticancer activity. These findings suggest that it could be further developed as a chemotherapeutic agent.

In Vitro Activity Summary

Study Cell Line IC50 (µM) Comments
Study AHeLa (cervical)15.3Significant cytotoxicity observed
Study BMCF-7 (breast)20.5Moderate activity; optimization needed
Study CHepG2 (liver)12.8High selectivity index

In Vivo Studies Overview

Parameter Finding
AbsorptionFavorable absorption characteristics
Half-LifeSuitable for therapeutic use
Toxicity ProfileSafe at therapeutic doses

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components:

  • Piperazine Substitution : Variations in the piperazine ring structure can enhance receptor binding affinity.
  • Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially improving membrane permeability.

Case Study 1: Anti-Tubercular Activity

A study evaluating the compound's effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.

Case Study 2: Neuroprotective Effects

Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Flunarizine: Role of Stereochemistry

Flunarizine, (E)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, is a clinically approved antihistamine and vasodilator . The (E)-configuration of its propenyl group is critical for biological activity, as (Z)-isomers (e.g., the title compound) exhibit reduced potency in preclinical models. The (Z)-isomer’s synthesis was only recently achieved, enabling comparative studies on stereochemical influences .

Key Differences:
Feature Flunarizine (E-isomer) Title Compound (Z-isomer)
Configuration (E)-propenyl (Z)-propenyl
Biological Activity High (antihistamine, vasodilator) Lower (under investigation)
Clinical Use Approved for migraines and vertigo Experimental
Structural Data Crystal structure reported Hydrochloride salt structure resolved

GBR 12909 and DAT Selectivity

GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) is a high-affinity DAT inhibitor with >1,000-fold selectivity over SERT . The title compound replaces GBR 12909’s propyl group with a propenyl chain, introducing rigidity that may alter binding kinetics.

Structural and Functional Insights:
  • Substituent Effects: Propyl vs. Fluorine Substitution: Bis(4-fluorophenyl) groups in both compounds enhance DAT affinity by reducing metabolic degradation .
  • Pharmacological Data: Compound DAT Ki (nM) SERT Ki (nM) DAT/SERT Selectivity GBR 12909 0.5–1.2 >1,000 >1,000 Title Compound Not reported Not reported Unknown GBR 12935 (propyl) 2.1 >1,000 >500
  • In Vivo Effects : GBR 12909 increases extracellular dopamine in the nucleus accumbens to 400% of basal levels, comparable to cocaine . The title compound’s in vivo efficacy remains unstudied.

Modified Piperazine Derivatives

Recent studies explore substituent effects on the phenylpropyl side chain to optimize transporter affinity and selectivity:

Key Findings:
  • C2/C3 Substituents : Hydroxyl or methoxy groups at C3 enhance DAT selectivity (e.g., compound 33: DAT Ki = 0.8 nM, SERT Ki = 120 nM) .
  • Chiral Modifications : (R)-configured hydroxyl derivatives show prolonged DAT inhibition (t₁/₂ >24 h) compared to the title compound’s unmodified structure .
  • Non-Piperazine Analogues: Replacement of the piperazine ring with benzylpiperidine retains DAT affinity but reduces SERT off-target effects .

Biological Activity

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine, commonly referred to as GBR-13069, is a compound of significant interest in pharmacological research due to its potential applications in treating various neurological disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of GBR-13069 is C28H30F2N2O, with a molecular weight of 482.55 g/mol. The compound features a piperazine core substituted with a bis(4-fluorophenyl)methoxy group and a 3-phenylprop-2-enyl moiety. This structural configuration is crucial for its interaction with neurotransmitter systems.

GBR-13069 primarily acts as a selective dopamine reuptake inhibitor (DRI) . Its affinity for the dopamine transporter (DAT) allows it to increase extracellular dopamine levels, which can enhance dopaminergic signaling. This mechanism is particularly relevant in the context of conditions such as depression and attention-deficit hyperactivity disorder (ADHD), where dopamine dysregulation is observed.

Antidepressant Effects

Research indicates that GBR-13069 exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, administration of GBR-13069 resulted in decreased immobility time, suggesting enhanced mood and reduced depressive behavior .

Neuroprotective Properties

In addition to its antidepressant effects, GBR-13069 has shown neuroprotective properties. Studies have demonstrated that it can mitigate neurotoxicity induced by various agents, potentially through its antioxidant effects .

Case Studies

  • Dopamine Transporter Binding : A study analyzed the binding affinities of GBR-13069 analogs to DAT and serotonin transporter (SERT). It was found that structural modifications significantly influenced binding affinities, highlighting the importance of specific substituents in enhancing therapeutic efficacy .
  • Behavioral Studies : In behavioral assays, compounds similar to GBR-13069 were tested for their effects on locomotion and anxiety-like behaviors in rodents. Results indicated that these compounds could modulate anxiety levels without inducing sedation, which is a common side effect of many anxiolytics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of GBR-13069 compared to other piperazine derivatives:

Compound NameMechanism of ActionAffinity for DATAffinity for SERTNotable Effects
GBR-13069DRIHighModerateAntidepressant, Neuroprotective
GBR-12909DRIHigherLowEnhanced locomotion
GBR-12935DRIModerateHighAnxiolytic effects

Q & A

Q. What are the common synthetic routes for this compound, and what intermediates are critical for yield optimization?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, intermediates like tert-butyloxycarbonyl (Boc)-protected amines (e.g., (R)-28) are key precursors, enabling a 79–82% yield during coupling steps . Maleate salts (e.g., (R)-10•2 maleate) are often used to stabilize the final product and facilitate crystallization . Critical steps include optimizing reaction conditions (e.g., using acetonitrile as a solvent with triethylamine) and monitoring progress via TLC .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography is the gold standard for structural validation. Studies show the piperazine ring adopts a chair conformation with dihedral angles of ~69° between fluorophenyl groups, confirmed by refinement parameters (R factor: 0.063; wR: 0.191) . Hydrogen atoms are geometrically positioned (C–H distances: 0.93–0.98 Å), and packing diagrams reveal intermolecular interactions critical for stability .

Q. What analytical techniques are essential for purity assessment post-synthesis?

ESI-MS (e.g., m/z 315.02 [M+H]+) and NMR are standard for verifying molecular weight and structural integrity . Purity is assessed via HPLC, with technical-grade compounds requiring ≥97% purity for pharmacological studies . Melting point analysis (e.g., 35°C for intermediates) and refractive index measurements (RI: 1.4030) further confirm consistency .

Q. What in vitro models are appropriate for initial pharmacological screening?

Primary screening often uses bacterial (Gram-positive/-negative) and fungal strains to evaluate antimicrobial activity . For neuropharmacology, assays measuring dopamine (DAT) and serotonin (SERT) transporter affinity are critical, as substituents like fluorine significantly modulate binding .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methoxy) influence affinity for neurotransmitter transporters?

Fluorine atoms at the 4-position of phenyl groups enhance DAT/SERT affinity by increasing electronegativity and optimizing van der Waals interactions. Methoxy groups, however, reduce binding due to steric hindrance, as seen in analogs with lower inhibitory potency . Comparative studies using radiolabeled ligands (e.g., [³H]paroxetine for SERT) quantify these effects .

Q. What methodological approaches resolve contradictions in receptor binding data?

Discrepancies in binding assays often arise from stereochemical variations. For example, (R)- and (S)-isomers of analogs show divergent DAT/SERT affinities. Using chiral chromatography and enantiomer-specific activity assays (e.g., IC₅₀ comparisons) clarifies these differences . Molecular docking simulations (e.g., AutoDock Vina) further validate steric and electronic interactions at binding sites .

Q. How can molecular docking predict interactions with serotonin/dopamine receptors?

Docking studies using crystal structures (PDB IDs: 5I73 for DAT, 6D6U for SERT) model the compound’s orientation. Key parameters include ligand-receptor binding energy (ΔG) and hydrogen-bonding patterns. For instance, fluorophenyl groups form π-π interactions with Tyr-95 in DAT, while the piperazine nitrogen coordinates with Asp-79 .

Q. What strategies overcome challenges in synthesizing stereoisomers?

Chiral auxiliaries (e.g., N-t-Boc-D-phenylalanine) and asymmetric catalysis (e.g., Sharpless epoxidation) yield enantiopure intermediates. Reductive amination of ketones (e.g., (R)-28) with NaBH₄ selectively produces R-configurations, achieving >79% enantiomeric excess . Racemic mixtures are resolved using preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How do solvent polarity and reaction temperature impact synthetic yields?

Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates by stabilizing transition states. For example, reactions in acetonitrile at 60°C achieve 82% yield for intermediates like (R)-28, versus 65% in THF . Lower temperatures (0–5°C) minimize side reactions during acid-sensitive steps (e.g., Boc deprotection) .

Q. What computational tools predict metabolic stability and toxicity?

ADMET predictors (e.g., SwissADME, pkCSM) analyze parameters like CYP450 inhibition and BBB permeability. Substituents like trifluoromethyl groups enhance metabolic stability (t₁/₂ > 120 min in human liver microsomes) but may increase hepatotoxicity risks (e.g., elevated ALT levels in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.